![molecular formula C15H22Cl2N2O B14794205 2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic organic compound with potential applications in various scientific fields. Its structure includes an amino group, a dichlorobenzyl group, an isopropyl group, and a methylbutanamide backbone, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Dichlorobenzyl Intermediate: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene through chlorination.
Amidation Reaction: The dichlorobenzyl chloride is then reacted with an appropriate amine, such as isopropylamine, to form the intermediate N-(2,4-dichlorobenzyl)-N-isopropylamine.
Coupling with Amino Acid Derivative: The intermediate is coupled with an amino acid derivative, such as (S)-3-methylbutanoic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines.
Major Products Formed
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted groups replacing the dichlorobenzyl moiety.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzyl chloride: A precursor used in the synthesis of the compound.
N-(2,4-Dichlorobenzyl)-N-isopropylamine: An intermediate in the synthetic route.
(S)-3-Methylbutanoic acid: A component used in the coupling reaction.
Uniqueness
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H22Cl2N2O |
|---|---|
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3 |
Clave InChI |
DIVCHQAEDONGEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol](/img/structure/B14794130.png)
![2-[(10S,13R,14R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794134.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid](/img/structure/B14794139.png)
![(8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione](/img/structure/B14794147.png)
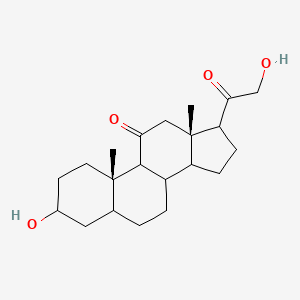
![[5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] 3-(1,4-dioxaspiro[4.5]decan-7-yl)prop-2-enoate](/img/structure/B14794163.png)
![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)
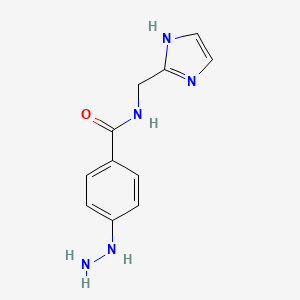
![2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794176.png)
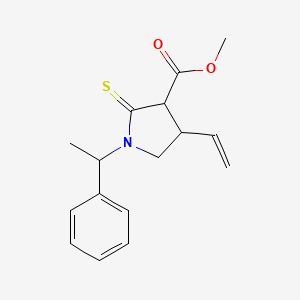

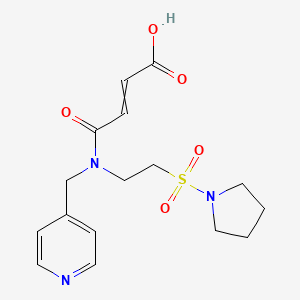
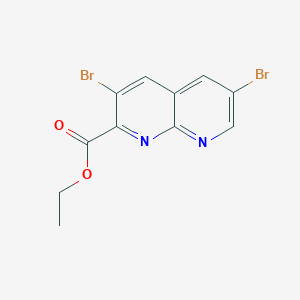
![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
